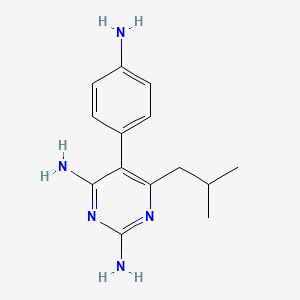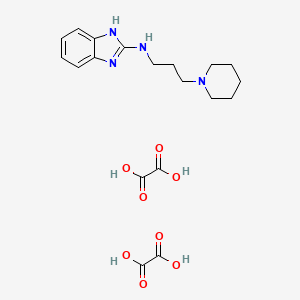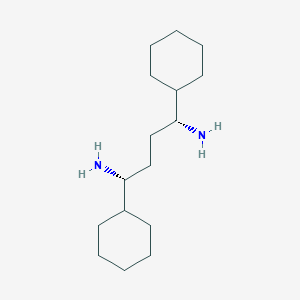
(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine is an organic compound characterized by two cyclohexyl groups attached to a butane backbone with amine groups at the 1 and 4 positions. This compound is notable for its chiral centers, which give it specific stereochemical properties. It is used in various chemical and industrial applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine typically involves the reaction of cyclohexylamine with butane-1,4-diol under specific conditions. One common method includes the use of a strong base to deprotonate the amine, followed by nucleophilic substitution on the butane-1,4-diol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. Catalysts may be used to increase the reaction rate and yield. The product is then purified through distillation or crystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine groups can be substituted with alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
科学的研究の応用
Chemistry
In chemistry, (1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its unique structure allows it to interact with specific biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry
Industrially, this compound is used in the production of polymers and as a curing agent in epoxy resins. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism by which (1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1R,4S)-1,4-Dicyclohexylbutane-1,4-diamine: This isomer has different stereochemistry, which affects its reactivity and applications.
Cyclohexylamine: A simpler compound with one cyclohexyl group, used in similar applications but with different properties.
Butane-1,4-diamine: Lacks the cyclohexyl groups, making it less sterically hindered and more reactive in certain reactions.
Uniqueness
(1R,4R)-1,4-Dicyclohexylbutane-1,4-diamine is unique due to its specific stereochemistry and the presence of two cyclohexyl groups. These features confer distinct physical and chemical properties, making it valuable in applications requiring chiral purity and specific reactivity.
特性
CAS番号 |
647027-91-6 |
|---|---|
分子式 |
C16H32N2 |
分子量 |
252.44 g/mol |
IUPAC名 |
(1R,4R)-1,4-dicyclohexylbutane-1,4-diamine |
InChI |
InChI=1S/C16H32N2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h13-16H,1-12,17-18H2/t15-,16-/m1/s1 |
InChIキー |
FJQIKDKICUYOPV-HZPDHXFCSA-N |
異性体SMILES |
C1CCC(CC1)[C@@H](CC[C@H](C2CCCCC2)N)N |
正規SMILES |
C1CCC(CC1)C(CCC(C2CCCCC2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


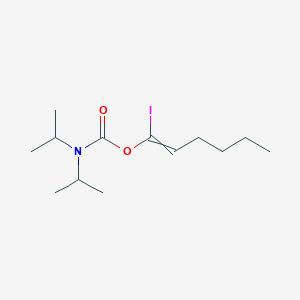
![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12589521.png)
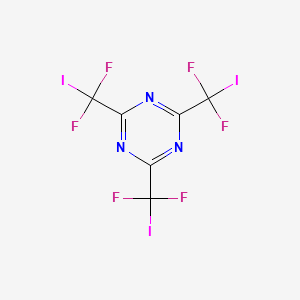

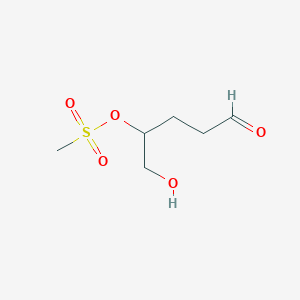
![3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12589544.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)
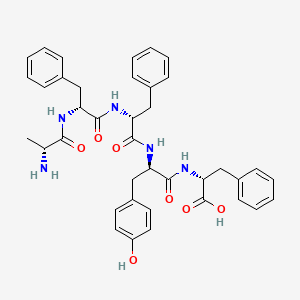
![[3-(Methylselanyl)prop-1-en-1-yl]benzene](/img/structure/B12589562.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)
![N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide](/img/structure/B12589565.png)
![1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12589579.png)
